Welcome to the BenchChem Online Store!
molecular formula C18H15N B8527518 2,5-Diphenylaniline

2,5-Diphenylaniline

Cat. No. B8527518
M. Wt: 245.3 g/mol
InChI Key: NCLGCNZJCGGRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08586199B2

Procedure details

2,5-dibromoaniline (50 g, 199.27 mmol, 1.0 equivalent), phenylboronic acid (58.31 g, 478.25 mmol, 2.4 equivalents), tetrakis(triphenylphosphine)palladium(0) (6.91 g, 5.98 mmol, 0.03 equivalent), sodium carbonate (238.48 g), dimethyl ether (750 milliliters), and water (750 milliliters) were loaded, and the mixture was refluxed for 7 hours. After that, the precipitate was separated by filtration and removed, and ethyl acetate was added to the resultant reaction solution so that an organic layer was extracted. The extracted organic layer was washed with a saturated salt solution, dried with anhydrous sodium sulfate, and concentrated. The resultant residue was purified by short column chromatography (methylene chloride) and silica gel chromatography (methylene chloride:hexane=1:1→2:1). An appropriate amount of hexane was added to the purified residue, and the resultant precipitate was separated by filtration. The resultant precipitate was dried, whereby a white solid was obtained (39.4 g, yield: 81%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.31 g
Type
reactant
Reaction Step Two
Quantity
238.48 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
6.91 g
Type
catalyst
Reaction Step Five
Name
Quantity
750 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:6](Br)=[CH:5][C:3]=1[NH2:4].[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].COC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:10]1([C:2]2[CH:8]=[CH:7][C:6]([C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:3]=3)=[CH:5][C:3]=2[NH2:4])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)Br
Step Two
Name
Quantity
58.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
238.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
COC
Step Five
Name
Quantity
6.91 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
After that, the precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the resultant
CUSTOM
Type
CUSTOM
Details
reaction solution so that an organic layer
EXTRACTION
Type
EXTRACTION
Details
was extracted
WASH
Type
WASH
Details
The extracted organic layer was washed with a saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by short column chromatography (methylene chloride) and silica gel chromatography (methylene chloride:hexane=1:1→2:1)
ADDITION
Type
ADDITION
Details
An appropriate amount of hexane was added to the purified residue
CUSTOM
Type
CUSTOM
Details
the resultant precipitate was separated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant precipitate was dried
CUSTOM
Type
CUSTOM
Details
whereby a white solid was obtained (39.4 g, yield: 81%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(N)C=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.